molecular formula C23H24ClN5O2 B2847419 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide CAS No. 1396860-77-7

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide

Cat. No. B2847419
CAS RN: 1396860-77-7
M. Wt: 437.93
InChI Key: WQXHFJDIKAWDRZ-UHFFFAOYSA-N
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Description

The compound is a derivative of a class of compounds that have been studied for their anti-tubercular activity . These compounds are designed and synthesized as potential anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Histamine H4 Receptor Ligands

One significant application is in the development of histamine H4 receptor (H4R) ligands. Research conducted by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as H4R ligands, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Through structure-activity relationship (SAR) studies, they optimized the compound's potency, leading to the identification of analogs with potent in vitro activity and in vivo anti-inflammatory and antinociceptive effects. This supports the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Anticancer and Anti-inflammatory Agents

Another research avenue explores the compound's role as an anticancer and anti-inflammatory agent. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting both anticancer and anti-5-lipoxygenase activities, suggesting a dual therapeutic approach for cancer and inflammation management (Rahmouni et al., 2016).

Mast Cell Stabilizing Properties

Compounds with N-benzylpiperazino derivatives have been evaluated for their H1-antihistamine activity and ability to stabilize mast cells, indicating their potential utility in managing allergic reactions and anaphylaxis. Buckle et al. (1986) reported on derivatives showing significant inhibition of histamine release, underscoring their antianaphylactic activity in specific models (Buckle et al., 1986).

Peripheral Benzodiazepine Receptor Ligands

The research conducted by Selleri et al. (2005) involved synthesizing and binding studies of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. Their study aimed to investigate the variability of substituents and proposed a 3D-QSAR model to evaluate different substitutions' effects on the acetamide moiety, revealing compounds with high affinity for PBR and potential modulation of steroid biosynthesis in glioma cells (Selleri et al., 2005).

Mechanism of Action

The mechanism of action for similar compounds involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

In studies of similar compounds, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that similar compounds could be further studied and developed for their potential anti-tubercular activity.

properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHFJDIKAWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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